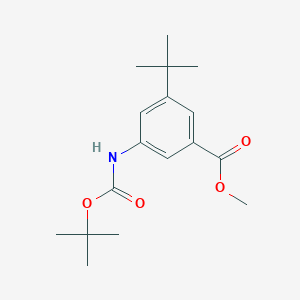

Methyl 3-((tert-butoxycarbonyl)amino)-5-(tert-butyl)benzoate

Description

Properties

IUPAC Name |

methyl 3-tert-butyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-16(2,3)12-8-11(14(19)21-7)9-13(10-12)18-15(20)22-17(4,5)6/h8-10H,1-7H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMQGDVQUHCBRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Nitro-5-(tert-butyl)benzoic Acid

The tert-butyl group is introduced via electrophilic aromatic substitution. For example, tert-butyl chloride reacts with 3-nitrobenzoic acid in the presence of AlCl₃.

Reaction Conditions :

Reduction of Nitro Group to Amine

Catalytic hydrogenation or chemical reduction converts the nitro group to an amine.

Procedure :

Boc Protection of the Amino Group

The free amine is protected using Boc₂O and a base.

Optimized Conditions :

Esterification to Methyl Ester

The carboxylic acid is esterified using thionyl chloride and methanol.

Protocol :

Alternative Route: Direct Functionalization of Methyl Benzoate

Bromination at the 5-Position

Methyl 3-aminobenzoate undergoes bromination to introduce tert-butyl via Suzuki-Miyaura coupling.

Example :

Sequential Boc Protection

Post-coupling, the amine is Boc-protected as in Section 2.3.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Overall Yield |

|---|---|---|---|

| Nitro reduction (Section 2) | High regioselectivity, scalable | Multi-step, requires Pd/C | 52–60% |

| Direct functionalization (Section 3) | Fewer steps, avoids nitro intermediates | Requires specialized catalysts | 45–55% |

Optimization Strategies and Troubleshooting

Boc Protection Efficiency

Esterification Alternatives

-

DCC/DMAP Coupling : For acid-sensitive substrates, DCC (1.5 equiv) and DMAP (0.2 equiv) in DCM yield 88–90%.

Industrial-Scale Considerations

-

Cost Efficiency : Thionyl chloride is preferred over DCC for esterification due to lower cost.

-

Purification : Silica gel chromatography (20% EtOAc/hexane) achieves >95% purity.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((tert-butoxycarbonyl)amino)-5-(tert-butyl)benzoate undergoes several types of chemical reactions:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

Deprotection: Yields the free amine.

Substitution: Yields substituted esters or amides.

Oxidation: Yields carboxylic acids or ketones.

Reduction: Yields alcohols or amines.

Scientific Research Applications

Drug Development

Methyl 3-((tert-butoxycarbonyl)amino)-5-(tert-butyl)benzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. The tert-butoxycarbonyl (Boc) protecting group is widely used in the synthesis of amino acids and peptides, facilitating selective reactions without interfering with other functional groups.

Case Study: Synthesis of Non-Natural Amino Acids

A notable application is in the synthesis of non-natural amino acids, where this compound acts as a key intermediate. The synthesis involves protecting the amino group with the Boc group, allowing for subsequent reactions to yield desired amino acid derivatives. This method has been documented to produce enantiopure non-natural amino acids efficiently, which are valuable in drug design and development .

Peptide Chemistry

In peptide synthesis, this compound is utilized for its ability to protect amino groups during coupling reactions. The Boc protecting group can be easily removed under mild acidic conditions, allowing for the formation of peptides with high purity.

Data Table: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Stability | Deprotection Conditions | Common Applications |

|---|---|---|---|

| Boc | High | Acidic (TFA or HCl) | Amino acids, peptides |

| Fmoc | Moderate | Basic (piperidine) | Peptide synthesis |

| Z | Low | Mild Acid (AcOH) | Short peptides |

Polymer Chemistry

The compound also finds applications in polymer chemistry as a building block for synthesizing polymers with specific functionalities. Its structure allows for the incorporation of hydrophobic and hydrophilic properties into polymer matrices, making it suitable for applications in drug delivery systems.

Anticancer Research

Recent studies have explored the biological activity of derivatives of this compound against cancer cell lines. Research indicates that modifications to its structure can enhance its efficacy as an anticancer agent, demonstrating potential for therapeutic use .

Mechanism of Action

The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)-5-(tert-butyl)benzoate primarily involves its role as a protecting group. The Boc group stabilizes the amino group, preventing it from participating in side reactions during synthesis. Upon deprotection, the free amine can then react with other reagents to form the desired product. The tert-butyl group provides steric hindrance, enhancing the compound’s stability .

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Positioning and Reactivity: The tert-butyl group at C5 in the target compound (vs. C3 in Methyl 3-tert-butyl-5-carbamoylbenzoate) significantly impacts steric hindrance and solubility. The para-substituted tert-butyl in the target compound reduces ring reactivity compared to meta-substituted analogs . Boc Protection: Compounds like Methyl 3-(tert-butoxycarbonyl(methyl)amino)benzoate and Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate share Boc groups but differ in amino group substitution (methylated vs. free hydroxyl), altering deprotection kinetics and intermediate stability.

Electronic and Solubility Profiles: The trifluoro-hydroxyethyl group in the thiophene analog introduces strong electron-withdrawing effects and polarizability, contrasting with the non-polar tert-butyl in the target compound. This difference makes the thiophene derivative more soluble in polar aprotic solvents. Carbamoyl vs. Ester: Methyl 3-tert-butyl-5-carbamoylbenzoate lacks an ester at C5 but contains a carbamoyl group, enabling hydrogen bonding and increasing crystallinity compared to the target compound.

Synthetic Applications: The target compound’s tert-butyl and Boc groups are advantageous in Suzuki-Miyaura coupling reactions (as seen in ), where steric bulk prevents unwanted side reactions . Analogs with hydroxyl groups (e.g., Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate) are prone to oxidation, limiting their use in reductive environments .

Key Research Findings

- Thermal Stability : Boc-protected derivatives generally exhibit higher thermal stability (decomposition >150°C) compared to carbamoyl or hydroxyl-containing analogs, as observed in differential scanning calorimetry (DSC) studies .

- Reactivity in Deprotection: The Boc group in the target compound is cleaved efficiently with trifluoroacetic acid (TFA), whereas methylated Boc-amino analogs require harsher conditions (e.g., HCl/dioxane) .

- Biological Activity : Thiophene-based analogs (e.g., ) show enhanced binding to protein targets in radiohalogenation studies due to fluorine’s electronegativity, a feature absent in the tert-butyl-substituted target compound .

Biological Activity

Methyl 3-((tert-butoxycarbonyl)amino)-5-(tert-butyl)benzoate, also known by its CAS number 1008139-17-0, is an organic compound that plays a significant role in organic synthesis, particularly in the context of peptide synthesis and the development of biologically active molecules. This article provides a detailed examination of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following properties:

- Molecular Formula : C17H25NO4

- Molar Mass : 307.38 g/mol

- Appearance : Solid

- CAS Number : 1008139-17-0

The compound features a tert-butoxycarbonyl (Boc) protected amino group and a tert-butyl group attached to a benzoate ester. The Boc group serves as a protective moiety that stabilizes the amino group during chemical reactions, while the tert-butyl group contributes to steric hindrance, enhancing stability and reactivity .

The primary biological activity of this compound is attributed to its role as a protecting group in peptide synthesis. The Boc group prevents unwanted reactions involving the amino group during the synthesis process. Upon deprotection using acidic conditions (e.g., trifluoroacetic acid), the free amine can participate in further reactions, forming biologically relevant compounds .

Applications in Scientific Research

This compound has several applications across various fields:

- Organic Chemistry : Utilized as a protecting group in peptide synthesis, facilitating stepwise construction of peptides.

- Pharmaceutical Development : Serves as an intermediate in synthesizing drugs and therapeutic agents.

- Biological Research : Important for synthesizing biologically active molecules, including enzyme inhibitors and other pharmaceuticals .

Case Study 1: Peptide Synthesis

In a study focusing on peptide synthesis, this compound was employed to protect amino groups during the stepwise assembly of peptides. The successful deprotection led to the formation of peptides with high yields and purity, demonstrating its effectiveness as a protecting group in complex organic syntheses .

Case Study 2: Enzyme Inhibitors

Research has indicated that compounds derived from this compound exhibit potential as enzyme inhibitors. For example, derivatives have shown activity against bacterial topoisomerases, which are crucial targets for antibacterial drug development. The modifications made using this compound allowed for enhanced solubility and bioactivity against multidrug-resistant strains of bacteria .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Biological Activity | Application |

|---|---|---|---|

| This compound | C17H25NO4 | Protecting agent in peptide synthesis; potential enzyme inhibitor | Drug synthesis |

| Other Boc-protected amino acids | Varies | General use as protecting groups | Peptide synthesis |

| Trifluoroacetyl derivatives | Varies | Inhibition of specific enzymes | Drug development |

Q & A

Q. What are the optimal synthetic routes for Methyl 3-((tert-butoxycarbonyl)amino)-5-(tert-butyl)benzoate, and what coupling agents are most effective?

The synthesis typically involves coupling a tert-butyl-substituted benzoic acid derivative with a Boc-protected amine. A common method employs carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), paired with catalytic 4-dimethylaminopyridine (DMAP), to activate the carboxylic acid for amide bond formation . For example, DCC-mediated coupling in dichloromethane (DCM) at room temperature for 16 hours achieves high yields. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks at δ 1.3–1.5 ppm (tert-butyl groups), δ 3.8–3.9 ppm (methyl ester), and δ 6.5–8.0 ppm (aromatic protons).

- ¹³C NMR: Signals near δ 80 ppm (Boc carbonyl) and δ 165–170 ppm (ester carbonyl).

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a water/acetonitrile gradient (e.g., 60:40 to 90:10) to confirm purity (>95%).

- Mass Spectrometry (MS): ESI-MS or MALDI-TOF can verify the molecular ion peak (e.g., [M+H]⁺ at m/z 336.2 for C₁₈H₂₅NO₄) .

Q. What storage conditions are recommended to ensure compound stability?

Store the compound at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group or ester functionality. Avoid exposure to moisture or strong acids/bases, which may cleave the Boc protecting group .

Advanced Research Questions

Q. How do the tert-butyl and Boc groups influence the compound’s solubility and reactivity in multi-step syntheses?

- Solubility: The tert-butyl group enhances lipophilicity, making the compound soluble in non-polar solvents (e.g., DCM, chloroform) but poorly soluble in water.

- Reactivity: The Boc group protects the amine from unwanted reactions (e.g., nucleophilic substitutions) during synthetic steps. Deprotection under acidic conditions (e.g., TFA/DCM, 1:1 v/v, 2 hours) regenerates the free amine for subsequent functionalization .

- Steric Effects: The bulky tert-butyl group may slow reaction kinetics in sterically hindered environments, necessitating elevated temperatures or prolonged reaction times .

Q. What analytical methods resolve contradictions in reaction yield data for Boc-deprotection?

Discrepancies in deprotection yields often arise from varying acid strengths or residual moisture. To address this:

- Kinetic Studies: Monitor reaction progress via in situ IR spectroscopy (disappearance of Boc carbonyl peak at ~1750 cm⁻¹).

- Quantitative NMR (qNMR): Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to calculate deprotection efficiency .

- Control Experiments: Compare TFA, HCl/dioxane, and HCOOH to identify optimal conditions for specific downstream applications .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity in cross-coupling reactions.

- Molecular Dynamics (MD): Simulate solvent interactions to optimize solubility for homogeneous catalysis.

- Docking Studies: Model interactions with biological targets (e.g., enzymes) to guide medicinal chemistry applications .

Q. What strategies mitigate side reactions during ester hydrolysis or Boc deprotection?

- Selective Hydrolysis: Use LiOH in THF/water (0°C, 1 hour) to hydrolyze the methyl ester without affecting the Boc group.

- Acid Scavengers: Add scavengers like triisopropylsilane (TIS) during TFA-mediated deprotection to quench carbocation byproducts .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.